JTE-013
Overview
Description
JTE-013s are a class of heterocyclic compounds that consist of a fused pyrazole and pyridine ring. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications. They are known for their pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities .
Mechanism of Action
Target of Action
Pyrazolopyridine analogs have been found to target the viral protein 2C . This protein is crucial for the life cycle of certain viruses, including Enteroviruses D68, A71, and Coxsackievirus B3 . These viruses are known to cause a range of diseases in humans, from respiratory illnesses to neurological complications . Pyrazolopyridine analogs have also been reported to interact with various targets including tubulin, EGFR, CDK, BTK, and DNA .
Mode of Action
It is suggested that these molecules interact with their targets, leading to changes that inhibit the function of the target proteins . For instance, when targeting the viral protein 2C, pyrazolopyridine analogs may interfere with the protein’s function, thereby inhibiting the replication of the virus .
Biochemical Pathways
The biochemical pathways affected by pyrazolopyridine analogs depend on the specific targets of these compounds. For example, when interacting with the viral protein 2C, these compounds may affect the viral replication pathway . When interacting with other targets such as tubulin, EGFR, CDK, BTK, and DNA, they may affect various cellular pathways related to cell division, signal transduction, and DNA replication .
Result of Action
The result of the action of pyrazolopyridine analogs is the inhibition of the function of their targets, leading to the desired therapeutic effects. For instance, by inhibiting the function of the viral protein 2C, these compounds can potentially prevent the replication of certain viruses, thereby treating the diseases caused by these viruses .
Biochemical Analysis
Biochemical Properties
Pyrazolopyridine analogs interact with a variety of enzymes and proteins. For instance, they have been studied as inhibitors of phosphodiesterase 3A (PDE3A), a major subtype in platelets involved in the cAMP regulation pathway of platelet aggregation . The compounds establish hydrogen bonds with catalytic amino acids within the PDE3A active site .
Cellular Effects
The effects of Pyrazolopyridine analogs on cells are largely dependent on the specific analog and its interactions with cellular proteins. For example, as PDE3A inhibitors, they can influence cell function by modulating the cAMP regulation pathway and thus affecting platelet aggregation .
Molecular Mechanism
At the molecular level, Pyrazolopyridine analogs exert their effects through binding interactions with biomolecules and potential enzyme inhibition or activation. For instance, in the case of PDE3A, the analogs adopt similar orientations within the active site, establishing hydrogen bonds with catalytic amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolopyridine analogs can be achieved through various methods. One common approach involves the formation of the pyridine ring into an existing pyrazole ring or vice versa . For instance, a typical synthetic route includes the reaction of 3-aminopyrazole with a 1,3-diketone under acidic conditions to form the pyrazolopyridine core . Another method involves the use of algin-functionalized silica-based magnetic nanocatalysts, which facilitate the synthesis under mild conditions with high yields .
Industrial Production Methods
Industrial production of pyrazolopyridine analogs often employs scalable and efficient synthetic routes. The use of heterogeneous catalysts, such as Alg@SBA-15/Fe3O4, has been shown to be effective in producing these compounds with high catalytic efficiency and recyclability . This method is advantageous due to its environmentally friendly nature and ease of preparation.
Chemical Reactions Analysis
Types of Reactions
JTE-013s undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated pyrazolopyridines react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyrazolopyridines with amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
JTE-013s have a wide range of scientific research applications:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Studied for their interactions with biological macromolecules and their potential as enzyme inhibitors.
Industry: Utilized in the development of new materials and as catalysts in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolopyrimidines
- Pyrazolopyrazines
- Pyrrolopyridines
Uniqueness
JTE-013s are unique due to their fused ring structure, which imparts distinct electronic and steric properties. This uniqueness allows them to interact with a wide range of biological targets, making them versatile in drug discovery and development .
Properties
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl)amino]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N7O/c1-8(2)11-7-14(22-16-15(11)9(3)25-26(16)4)23-24-17(27)20-10-5-12(18)21-13(19)6-10/h5-8H,1-4H3,(H,22,23)(H2,20,21,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSLRQNDXRSASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)NNC(=O)NC3=CC(=NC(=C3)Cl)Cl)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436982 | |
Record name | Jte 013 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383150-41-2 | |
Record name | Jte 013 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JTE-013 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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